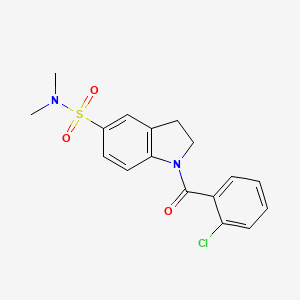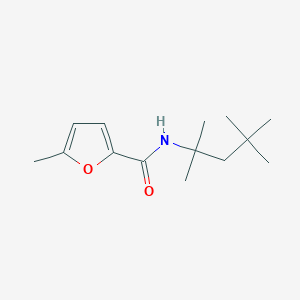![molecular formula C18H13Cl4NO4 B4680246 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4680246.png)
2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
Overview
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DDAOB and has been synthesized using various methods.
Mechanism of Action
DDAOB inhibits the growth of cancer cells by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are critical for DNA synthesis and cell proliferation. By inhibiting DHODH, DDAOB reduces the availability of pyrimidine nucleotides, which leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
DDAOB has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. DDAOB has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. Additionally, DDAOB has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using DDAOB in lab experiments is its selective inhibitory effect on cancer cells, which allows researchers to study the effects of the compound on cancer cells without affecting normal cells. However, one limitation of using DDAOB in lab experiments is its low solubility in water, which can make it difficult to administer the compound to cells in vitro.
Future Directions
There are several future directions for the study of DDAOB. One direction is to investigate the potential of DDAOB as a combination therapy with other cancer treatments. Another direction is to study the effects of DDAOB on different types of cancer cells. Additionally, further studies are needed to investigate the mechanism of action of DDAOB and to optimize the synthesis method of the compound.
Conclusion:
In conclusion, DDAOB is a chemical compound that has been widely studied for its potential applications in cancer treatment. DDAOB has been shown to inhibit the growth, migration, and invasion of cancer cells, with minimal toxicity to normal cells. While there are limitations to using DDAOB in lab experiments, there are also several future directions for the study of this compound.
Scientific Research Applications
DDAOB has been widely used in scientific research for its potential applications in cancer treatment. Studies have shown that DDAOB inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. DDAOB has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4NO4/c19-11-5-4-10(8-13(11)21)15(24)9-27-17(26)7-6-16(25)23-14-3-1-2-12(20)18(14)22/h1-5,8H,6-7,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNSQMALHBAOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4680169.png)
![3-(4-tert-butylphenyl)-1-(4-chlorobenzyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4680175.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4680187.png)
![N-(3-bromophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4680202.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4680210.png)

![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4680229.png)
![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4680239.png)
![4-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4680241.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4680268.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![4-(butylthio)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4680280.png)
